molecular formula Br6H8N2Os B1594917 Diammonium hexabromoosmate(2-) CAS No. 24598-62-7

Diammonium hexabromoosmate(2-)

Cat. No.: B1594917
CAS No.: 24598-62-7
M. Wt: 705.7 g/mol
InChI Key: ZPHFWWAVHILXPL-UHFFFAOYSA-J
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Description

Diammonium hexabromoosmate(2-) is a coordination compound with the chemical formula (NH4)2[OsBr6] It consists of an osmium center surrounded by six bromide ligands, forming an octahedral geometry

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of diammonium hexabromoosmate(2-) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can form complexes with enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, it can bind to DNA or RNA, affecting gene expression and subsequent protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diammonium hexabromoosmate(2-) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that diammonium hexabromoosmate(2-) remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other compounds.

Dosage Effects in Animal Models

The effects of diammonium hexabromoosmate(2-) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

Diammonium hexabromoosmate(2-) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites within cells.

Transport and Distribution

The transport and distribution of diammonium hexabromoosmate(2-) within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function.

Subcellular Localization

Diammonium hexabromoosmate(2-) exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium hexabromoosmate(2-) can be synthesized by reacting osmium tetroxide (OsO4) with hydrobromic acid (HBr) in the presence of ammonium bromide (NH4Br). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

OsO4+6HBr+2NH4Br(NH4)2[OsBr6]+4H2O\text{OsO}_4 + 6\text{HBr} + 2\text{NH}_4\text{Br} \rightarrow (NH_4)_2[OsBr_6] + 4\text{H}_2\text{O} OsO4​+6HBr+2NH4​Br→(NH4​)2​[OsBr6​]+4H2​O

Industrial Production Methods: Industrial production of diammonium hexabromoosmate(2-) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to achieve high yields and purity. The compound is typically purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Diammonium hexabromoosmate(2-) undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ligands can be substituted with other ligands such as phosphines, amines, or thiolates.

    Oxidation-Reduction Reactions: The osmium center can undergo oxidation or reduction, changing its oxidation state and altering the compound’s properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines (e.g., ethylenediamine), and thiolates (e.g., mercaptans). These reactions typically occur in organic solvents such as dichloromethane or ethanol under mild conditions.

    Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used to alter the oxidation state of osmium.

Major Products:

  • Substitution reactions yield various osmium complexes with different ligands.
  • Oxidation-reduction reactions result in osmium compounds with altered oxidation states, such as osmium(III) or osmium(VI) complexes.

Scientific Research Applications

Diammonium hexabromoosmate(2-) has several scientific research applications, including:

    Chemistry: It is used as a precursor for synthesizing other osmium complexes and studying coordination chemistry.

    Biology: Research on its potential biological activity and interactions with biomolecules.

    Medicine: Investigating its potential as a therapeutic agent, particularly in cancer treatment due to osmium’s cytotoxic properties.

    Industry: Utilized in catalysis and material science for developing new catalytic systems and advanced materials.

Mechanism of Action

The mechanism by which diammonium hexabromoosmate(2-) exerts its effects involves the interaction of the osmium center with target molecules. In biological systems, it can bind to DNA or proteins, disrupting their function and leading to cytotoxic effects. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Diammonium hexabromoosmate(2-) can be compared with other similar compounds, such as:

    Diammonium hexachloroosmate(2-): Similar structure but with chloride ligands instead of bromide.

    Diammonium hexaiodoosmate(2-): Contains iodide ligands, leading to different chemical properties.

    Diammonium hexafluoroosmate(2-): Fluoride ligands result in distinct reactivity and applications.

Properties

IUPAC Name

diazanium;osmium(4+);hexabromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6BrH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHFWWAVHILXPL-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Os+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br6H8N2Os
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276577
Record name Ammonium hexabromoosmate(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

705.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24598-62-7
Record name Osmate(2-), hexabromo-, ammonium (1:2), (OC-6-11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osmate(2-), hexabromo-, ammonium (1:2), (OC-6-11)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium hexabromoosmate(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diammonium hexabromoosmate(2-)
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